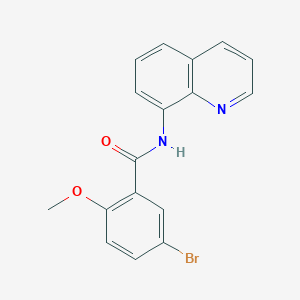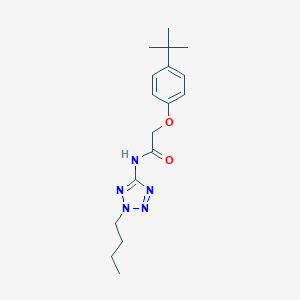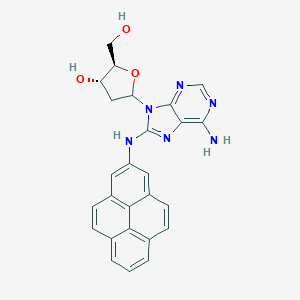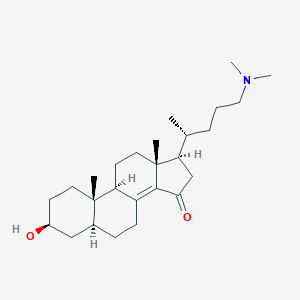
2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid, also known as DOSES, is a novel sulfonic acid derivative that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a long-chain fatty acid amide that contains a sulfonic acid group.
Wirkmechanismus
The mechanism of action of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the inflammatory response. 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has also been shown to decrease the levels of lipid peroxidation and to increase the levels of glutathione. In addition, 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to reduce the levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited availability, which can make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are several future directions for the study of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid. One area of research is the development of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid-based drug delivery systems. 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to form stable complexes with drugs, which can increase their bioavailability and reduce their toxicity. Another area of research is the study of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid in the treatment of various inflammatory diseases. 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent. Additionally, the study of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid in the agricultural field is an area of interest. 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to have plant growth-promoting effects, and further research is needed to determine its potential as a fertilizer additive.
Synthesemethoden
The synthesis of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid involves the reaction of 7,13-dihydroxy-2-octadecenoic acid with ethylenediamine to form 2-(7,13-dihydroxy-2-octadecenoylamino)ethanol. This intermediate is then reacted with chlorosulfonic acid to form 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid. The yield of 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid synthesis is approximately 60%, and the purity of the compound can be achieved through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been studied extensively for its potential applications in various fields. In the medical field, 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to have anti-inflammatory and anti-tumor effects. It has also been studied for its potential use as a drug carrier due to its ability to form stable complexes with drugs. In the agricultural field, 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has been shown to have plant growth-promoting effects and can be used as a fertilizer additive. 2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid has also been studied for its potential use as a surfactant in the cosmetics industry.
Eigenschaften
CAS-Nummer |
126584-06-3 |
|---|---|
Produktname |
2-(7,13-Dihydroxy-2-octadecenoylamino)ethanesulfonic acid |
Molekularformel |
C20H39NO6S |
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
2-[[(E)-7,13-dihydroxyoctadec-2-enoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C20H39NO6S/c1-2-3-6-11-18(22)12-7-4-8-13-19(23)14-9-5-10-15-20(24)21-16-17-28(25,26)27/h10,15,18-19,22-23H,2-9,11-14,16-17H2,1H3,(H,21,24)(H,25,26,27)/b15-10+ |
InChI-Schlüssel |
BUUITCQYMHVSNP-XNTDXEJSSA-N |
Isomerische SMILES |
CCCCCC(CCCCCC(CCC/C=C/C(=O)NCCS(=O)(=O)O)O)O |
SMILES |
CCCCCC(CCCCCC(CCCC=CC(=O)NCCS(=O)(=O)O)O)O |
Kanonische SMILES |
CCCCCC(CCCCCC(CCCC=CC(=O)NCCS(=O)(=O)O)O)O |
Synonyme |
2-(7,13-dihydroxy-2-octadecenoylamino)ethanesulfonic acid lipotaurine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)








![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
